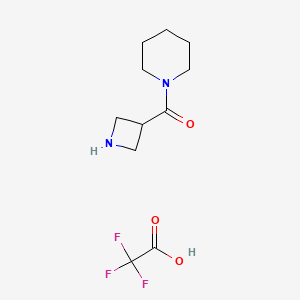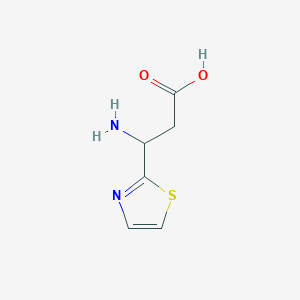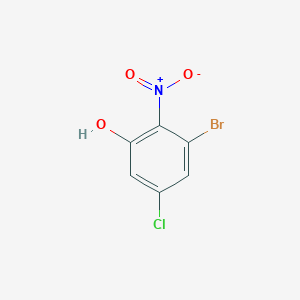
Azetidin-3-yl(pipéridin-1-yl)méthanone 2,2,2-trifluoroacétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate is a synthetic compound with a complex structure that includes azetidine and piperidine rings
Applications De Recherche Scientifique
Chemistry
In chemistry, Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to probe the function of enzymes or receptors due to its ability to mimic natural substrates or inhibitors.
Medicine
Medicinally, Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or metabolic disorders.
Industry
In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine.
Formation of Piperidine Ring: The piperidine ring is often synthesized from piperidine derivatives or through cyclization of appropriate precursors.
Coupling Reaction: The azetidine and piperidine rings are coupled using a methanone linker. This step often involves the use of coupling reagents such as carbodiimides.
Trifluoroacetate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated synthesis equipment and stringent reaction condition controls to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where functional groups on the azetidine or piperidine rings are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Mécanisme D'action
The mechanism of action of Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidin-3-yl(piperidin-1-yl)methanone: Lacks the trifluoroacetate group, which may affect its reactivity and biological activity.
Piperidin-1-yl(methanone) 2,2,2-trifluoroacetate: Lacks the azetidine ring, which may influence its chemical properties and applications.
Azetidin-3-yl(methanone) 2,2,2-trifluoroacetate: Lacks the piperidine ring, potentially altering its interaction with biological targets.
Uniqueness
Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate is unique due to the presence of both azetidine and piperidine rings, coupled with the trifluoroacetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
azetidin-3-yl(piperidin-1-yl)methanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.C2HF3O2/c12-9(8-6-10-7-8)11-4-2-1-3-5-11;3-2(4,5)1(6)7/h8,10H,1-7H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYDLIPSOCGQIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1374746.png)



